molecular formula C18H20N2O4 B5627086 ETHYL 4-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERAZINE-1-CARBOXYLATE

ETHYL 4-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERAZINE-1-CARBOXYLATE

Cat. No.: B5627086
M. Wt: 328.4 g/mol
InChI Key: QCUUAGWDFXOFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound with a unique structure that includes an indene moiety and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERAZINE-1-CARBOXYLATE typically involves the reaction of acenaphthenequinone with ethyl-4-aminobenzoate to form a Schiff base, which is then reduced . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 4-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which ETHYL 4-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERAZINE-1-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The pathways involved may vary depending on the specific application, but typically involve binding to active sites or altering the function of target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indene derivatives and piperazine-containing molecules. Examples include:

Uniqueness

ETHYL 4-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERAZINE-1-CARBOXYLATE is unique due to its combination of an indene moiety and a piperazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[1-(1,3-dioxoinden-2-ylidene)ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-3-24-18(23)20-10-8-19(9-11-20)12(2)15-16(21)13-6-4-5-7-14(13)17(15)22/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUUAGWDFXOFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=C2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.